

4-Bromo-6-methylisoquinoline molecular weight and formula

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Compound of Interest

Compound Name: **4-Bromo-6-methylisoquinoline**

Cat. No.: **B598380**

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Technical Guide: 4-Bromo-6-methylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, potential applications, and synthetic methodologies related to **4-Bromo-6-methylisoquinoline**. This molecule serves as a valuable building block in medicinal chemistry and drug discovery, particularly in the development of targeted therapeutics.

Core Physicochemical Data

The fundamental properties of **4-Bromo-6-methylisoquinoline** are summarized below. This data is essential for experimental design, reaction stoichiometry, and analytical characterization.

Property	Data	Citations
Molecular Formula	$C_{10}H_8BrN$	[1] [2]
Molecular Weight	222.08 g/mol	[2]
CAS Number	1204298-52-1	[1] [2]
Appearance	White to off-white crystalline powder	
Purity	Typically available at $\geq 95\%$	[1]
Classification	Protein Degrader Building Block	[1]

Applications in Drug Development

4-Bromo-6-methylisoquinoline is a heterocyclic compound recognized for its utility as a versatile intermediate in organic synthesis. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and the presence of a bromine atom provides a reactive site for further functionalization, often through cross-coupling reactions.

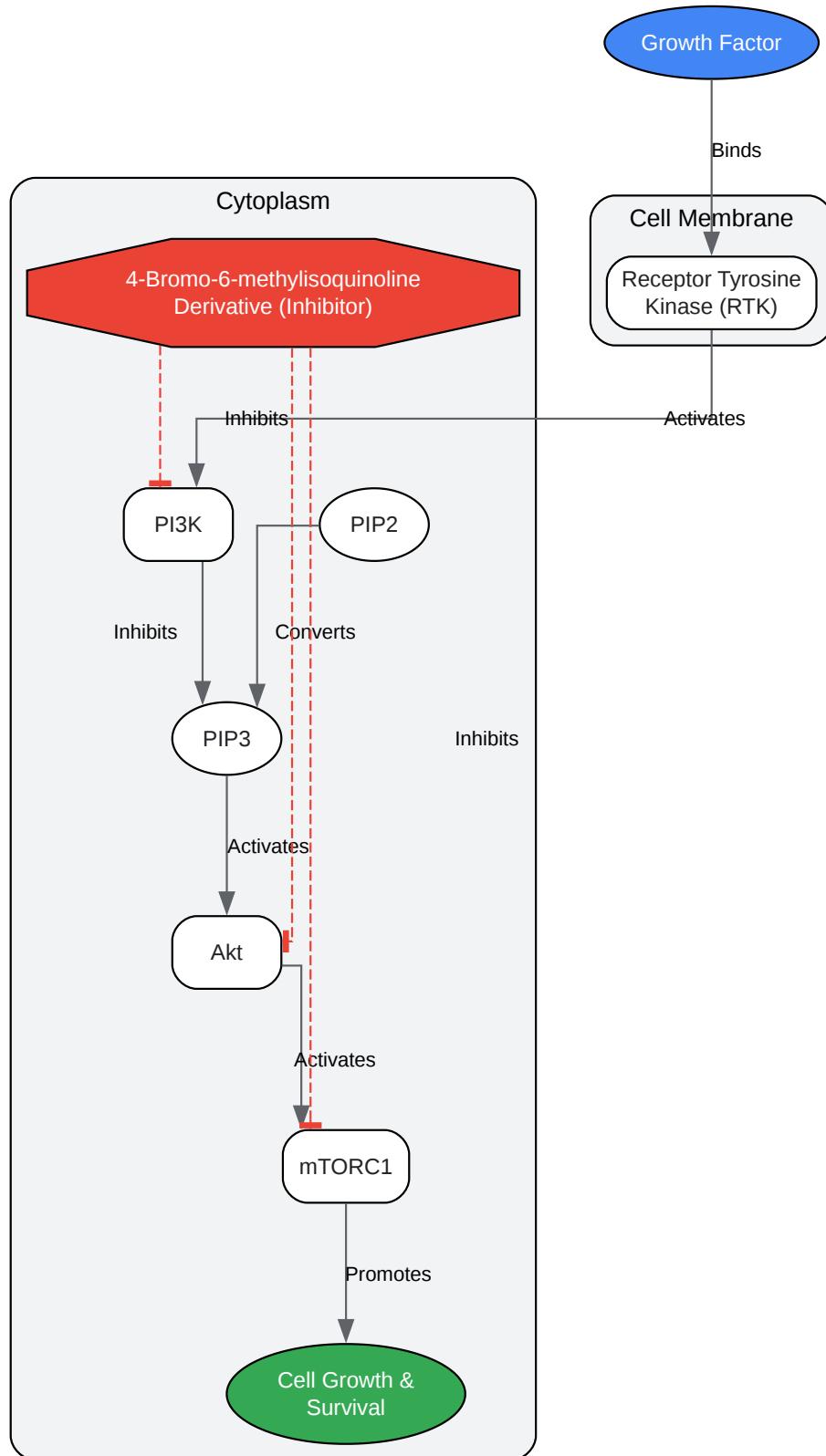
Notably, this compound is classified as a Protein Degrader Building Block[\[1\]](#). This suggests its application in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.

Furthermore, derivatives of the closely related quinoline and isoquinoline cores have been investigated as potent inhibitors of critical cellular signaling pathways implicated in cancer. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers and plays a central role in cell growth, proliferation, and survival. The structural features of **4-Bromo-6-methylisoquinoline** make it a suitable starting point for developing inhibitors that target key kinases within this cascade.

Potential Signaling Pathway Inhibition

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway. A therapeutic agent derived from the **4-Bromo-6-methylisoquinoline** scaffold could

be designed to inhibit key components like PI3K, Akt, or mTOR, thereby blocking downstream signals that promote tumor cell proliferation and survival.



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Potential inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols

While a specific, published synthesis for **4-Bromo-6-methylisoquinoline** is not readily available, a plausible route can be adapted from general methodologies for the synthesis of 4-bromoisoquinolines. The following protocol is based on a palladium-catalyzed electrocyclic reaction of a 2-alkynyl benzyl azide precursor.

Disclaimer: This represents a generalized experimental protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Objective: To synthesize **4-Bromo-6-methylisoquinoline**.

Materials:

- Precursor: 1-(azidomethyl)-4-methyl-2-(phenylethynyl)benzene (or similar 2-alkynyl benzyl azide)
- Catalyst: Palladium(II) bromide (PdBr_2)
- Reagents: Copper(II) bromide (CuBr_2), Lithium bromide (LiBr)
- Solvent: Acetonitrile (MeCN)
- Standard laboratory glassware and purification apparatus (e.g., flash column chromatography)

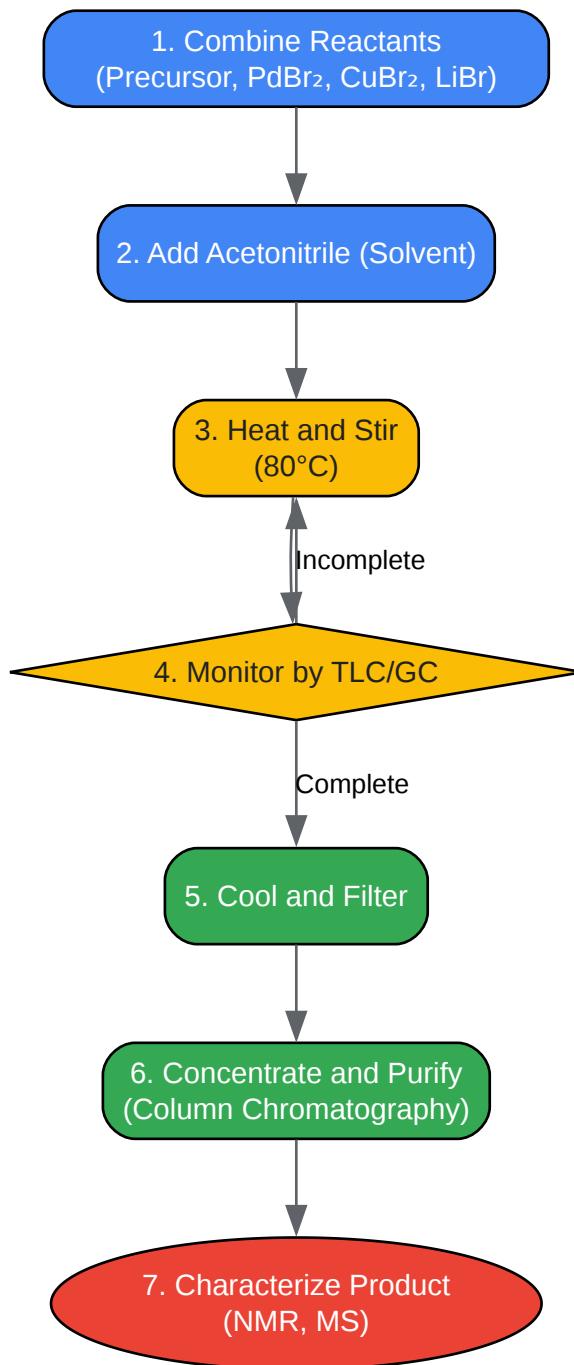
Methodology:

- Reaction Setup: In a round-bottom flask, combine the 2-alkynyl benzyl azide precursor (1.0 equiv.), Palladium(II) bromide (5 mol%), Copper(II) bromide (3.0 equiv.), and Lithium bromide (2.0 equiv.).
- Solvent Addition: Add dry acetonitrile (MeCN) to the flask to achieve a suitable concentration (e.g., 0.06 M).

- Reaction Conditions: Stir the mixture at 80°C.
- Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- Workup: Upon completion, cool the reaction mixture to room temperature and filter it to remove insoluble salts.
- Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product, **4-Bromo-6-methylisoquinoline**.
- Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (^1H , ^{13}C) and Mass Spectrometry.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the proposed synthesis of **4-Bromo-6-methylisoquinoline**.



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Workflow for the synthesis of **4-Bromo-6-methylisoquinoline**.

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References

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